N-(2-(furan-2-yl)-2-morpholinoethyl)-3-methoxybenzamide
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Overview
Description
N-(2-(furan-2-yl)-2-morpholinoethyl)-3-methoxybenzamide is a compound that belongs to the class of furan derivatives Furan derivatives are known for their wide range of biological and pharmacological activities, making them valuable in medicinal chemistry
Mechanism of Action
Target of Action
The primary targets of N-(2-(furan-2-yl)-2-morpholinoethyl)-3-methoxybenzamide are currently unknown
Mode of Action
It is known that furan derivatives can interact with various biological targets and exhibit a wide range of biological activities .
Result of Action
Furan derivatives have been associated with a wide range of biological activities, suggesting that this compound may have diverse effects at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of chemical compounds . Factors such as temperature, pH, and the presence of other molecules can affect the activity of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(furan-2-yl)-2-morpholinoethyl)-3-methoxybenzamide typically involves the following steps:
Formation of the furan ring: The furan ring can be synthesized through various methods, including the cyclization of 1,4-dicarbonyl compounds or the dehydration of 1,4-dihydroxy compounds.
Attachment of the morpholinoethyl group: This step involves the reaction of the furan derivative with a morpholine derivative under suitable conditions, such as the use of a base like sodium hydride (NaH) in a solvent like tetrahydrofuran (THF).
Formation of the benzamide group: The final step involves the reaction of the intermediate with 3-methoxybenzoyl chloride in the presence of a base like triethylamine (TEA) to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This could include the use of continuous flow reactors, automated synthesis platforms, and other advanced techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-(furan-2-yl)-2-morpholinoethyl)-3-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The compound can undergo reduction reactions to form reduced furan derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the furan ring or the benzamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogenating agents like N-bromosuccinimide (NBS) and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of furanones, while reduction can yield reduced furan derivatives .
Scientific Research Applications
N-(2-(furan-2-yl)-2-morpholinoethyl)-3-methoxybenzamide has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
- N′-(furan-2-ylmethylene)-2-hydroxybenzohydrazide
- 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one derivatives
Uniqueness
N-(2-(furan-2-yl)-2-morpholinoethyl)-3-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the furan ring, morpholinoethyl group, and benzamide moiety allows for a wide range of interactions and activities, making it a versatile compound in scientific research .
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]-3-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c1-22-15-5-2-4-14(12-15)18(21)19-13-16(17-6-3-9-24-17)20-7-10-23-11-8-20/h2-6,9,12,16H,7-8,10-11,13H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBFPLVVZROQEBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCC(C2=CC=CO2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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